

A Comparative Guide to DMH1 and LDN-193189 for ALK2 Inhibition

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Compound of Interest

Compound Name: 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

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Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in bone morphogenetic protein (BMP) signaling pathways. These pathways are essential for various developmental processes, including endochondral bone formation. Dysregulation of ALK2 signaling is implicated in several diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and in certain cancers like Diffuse Intrinsic Pontine Glioma (DIPG). This has spurred the development of small molecule inhibitors targeting ALK2.

This guide provides a detailed comparison of two prominent ALK2 inhibitors, DMH1 (Dorsomorphin Homolog 1) and LDN-193189, both derivatives of the first-identified BMP inhibitor, Dorsomorphin. The comparison focuses on their inhibitory efficacy, selectivity, and the experimental methodologies used to evaluate them, aiming to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate tool for their research.

Efficacy and Selectivity: A Quantitative Comparison

The potency and selectivity of DMH1 and LDN-193189 have been evaluated in various biochemical and cellular assays. The following tables summarize key quantitative data from these studies.

Biochemical Kinase Assay Data

In vitro kinase assays measure the direct inhibitory effect of the compounds on the enzymatic activity of purified kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Kinase	DMH1 IC50 (nM)	LDN-193189 IC50 (nM)	Reference
ALK1	27	310	[1] [2]
ALK2	107.9	~10	[2] [3]
ALK3	<5	~11	[1] [2]
ALK5	No significant inhibition	~1000	[2] [3]
ALK6	47.6	N/A	[1]

N/A: Data not readily available in the searched literature.

Cellular Assay Data

Cell-based assays provide insights into the inhibitor's performance in a more biologically relevant context, accounting for factors like cell permeability and engagement with the target within the cellular environment.

Assay Type	Cell Line	Ligand/Condition	DMH1 IC50	LDN-193189 IC50	Reference
BRE-Luciferase	C2C12	Constitutively Active ALK2	Potent Inhibition	~5 nM	[4]
pSMAD1/5/8 Inhibition	BMPR2-deficient cells	BMP7	Comparable to LDN-193189	Low nanomolar	[4]
Alkaline Phosphatase	C2C12	BMP6 (via ALK2)	~10 nM	~5 nM	[4]
Alkaline Phosphatase	C2C12	BMP4 (via ALK3)	~40.5 nM	~5 nM	[4]

Summary of Efficacy and Selectivity:

Based on the available data, LDN-193189 is a more potent inhibitor of ALK2 and ALK3 than DMH1 in both biochemical and cellular assays.[\[2\]](#)[\[4\]](#) However, DMH1 is reported to be a more selective inhibitor of BMP type I receptors compared to LDN-193189.[\[5\]](#) Specifically, DMH1 shows negligible activity against the TGF- β type I receptor ALK5 and the VEGF receptor, whereas LDN-193189 can inhibit ALK5 at higher concentrations.[\[4\]](#)[\[5\]](#)[\[6\]](#) This makes DMH1 a more specific tool for interrogating BMP signaling pathways without the confounding effects of TGF- β pathway inhibition.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of DMH1 and LDN-193189.

In Vitro Kinase Assay (Radiometric or Luminescence-Based)

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.

Objective: To determine the IC₅₀ value of an inhibitor against a purified kinase.

Materials:

- Purified recombinant ALK2 enzyme
- Kinase assay buffer
- Substrate (e.g., Casein or a specific peptide)
- ATP (radiolabeled [γ -³²P]ATP for radiometric assay, or unlabeled for luminescence-based assays like ADP-Glo™)
- Test inhibitors (DMH1, LDN-193189) at various concentrations
- 96-well or 384-well plates
- ADP-Glo™ Kinase Assay Kit (for luminescence-based method)[8]
- Phosphocellulose paper and scintillation counter (for radiometric method)

Procedure:

- Prepare serial dilutions of the test inhibitors in the kinase assay buffer.
- In a multi-well plate, add the purified ALK2 enzyme, the substrate, and the kinase assay buffer.
- Add the serially diluted inhibitors to the respective wells. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
- Initiate the kinase reaction by adding the ATP solution.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-120 minutes).[8][9]
- For Luminescence-Based Assay (e.g., ADP-Glo™):

- Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent.[8]
- After a further incubation period, add the Kinase Detection Reagent and measure the luminescence, which correlates with kinase activity.[8]
- For Radiometric Assay:
 - Stop the reaction and spot the reaction mixture onto phosphocellulose paper.
 - Wash the paper to remove unincorporated [γ -32P]ATP.
 - Measure the incorporated radioactivity using a scintillation counter.
- Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based BMP Reporter Assay (BRE-Luciferase)

This assay measures the transcriptional activity of the SMAD signaling pathway downstream of ALK2 activation.

Objective: To determine the potency of an inhibitor in a cellular context.

Materials:

- A suitable cell line, such as C2C12 myoblasts, transfected with a BMP-responsive element (BRE) driving the expression of a reporter gene (e.g., Firefly luciferase).[10]
- A constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.[10]
- Cell culture medium and reagents.
- BMP ligand (e.g., BMP6 or BMP7) or cells expressing a constitutively active ALK2 mutant.
- Test inhibitors (DMH1, LDN-193189) at various concentrations.
- Dual-luciferase reporter assay system.

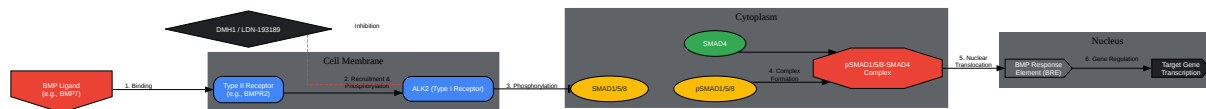
- Luminometer.

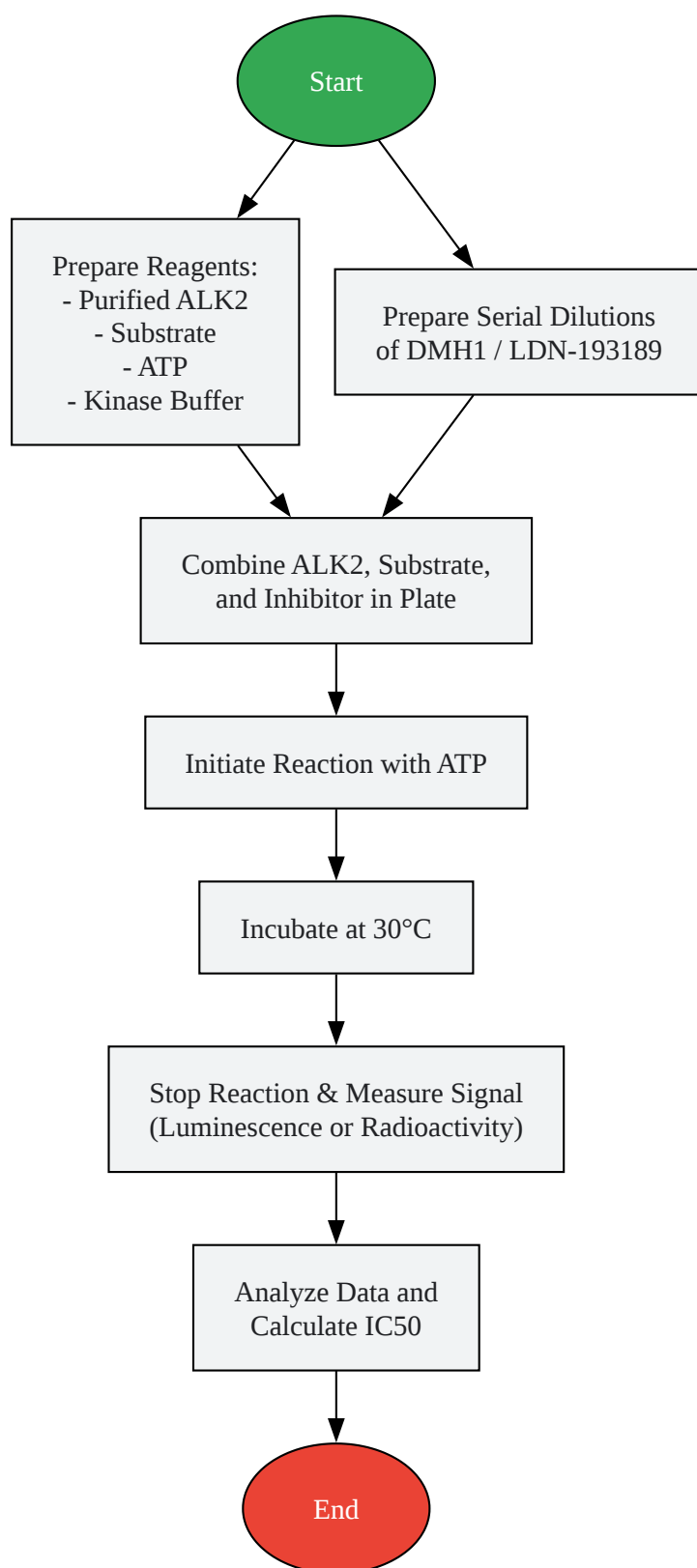
Procedure:

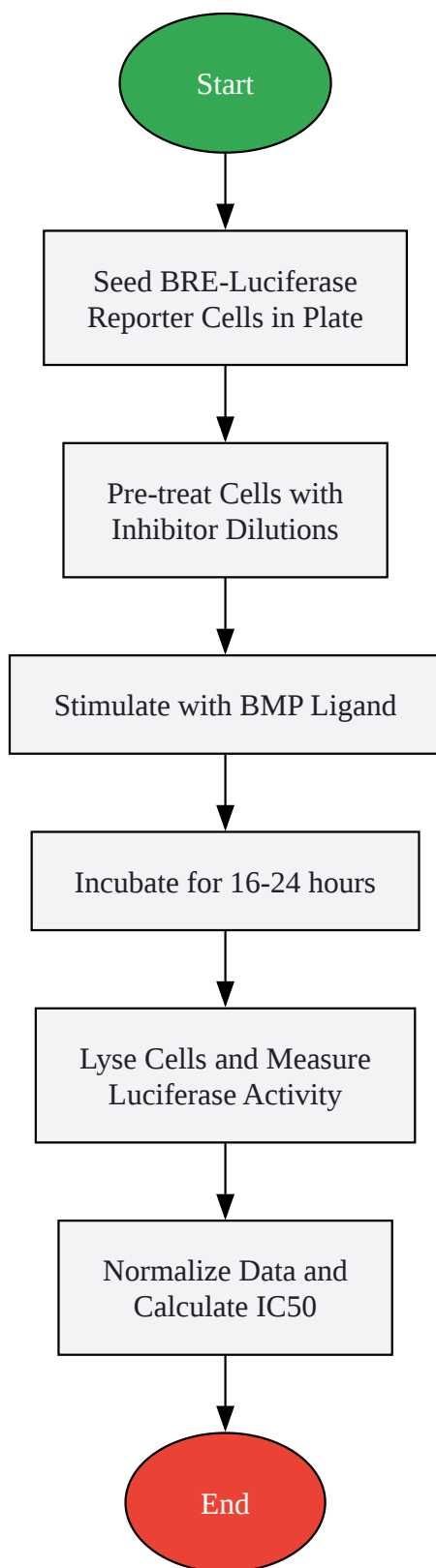
- Plate the BRE-reporter cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with serial dilutions of the inhibitors for a specified period (e.g., 1 hour).
- Stimulate the cells with a BMP ligand (or if using a constitutively active mutant, this step is omitted).
- Incubate for a period sufficient to allow for reporter gene expression (e.g., 16-24 hours).
- Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
- Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.
- Plot the normalized luciferase activity against the inhibitor concentration to determine the IC₅₀ value.

Visualizing the Mechanisms

Diagrams of the signaling pathway and experimental workflows can aid in understanding the context of ALK2 inhibition.







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